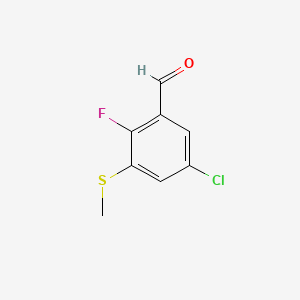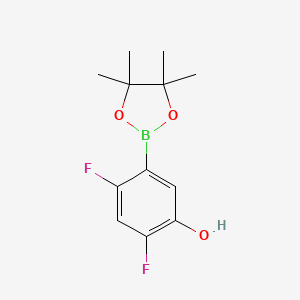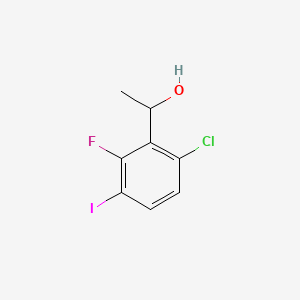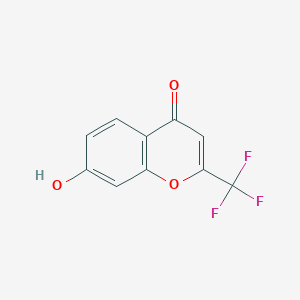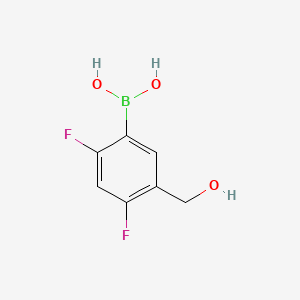
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O3. This compound is characterized by the presence of boronic acid and hydroxymethyl groups attached to a difluorophenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a process where a boron-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is generally rapid and proceeds with high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of boron reagents in large-scale hydroboration reactions, followed by purification processes to isolate the desired boronic acid derivative .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid primarily involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the desired biaryl product .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)phenylboronic acid: Similar structure but lacks the difluoro substituents.
2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Contains a single fluorine substituent.
2,4-Difluoro-5-nitrophenylboronic acid: Contains a nitro group instead of a hydroxymethyl group.
Uniqueness
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both difluoro and hydroxymethyl groups, which enhance its reactivity and selectivity in various chemical reactions. The difluoro substituents increase the compound’s stability and influence its electronic properties, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C7H7BF2O3 |
|---|---|
Peso molecular |
187.94 g/mol |
Nombre IUPAC |
[2,4-difluoro-5-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2,11-13H,3H2 |
Clave InChI |
MJMQUPRQSDIRRS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1F)F)CO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


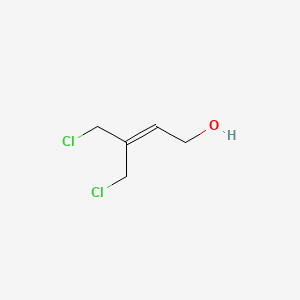
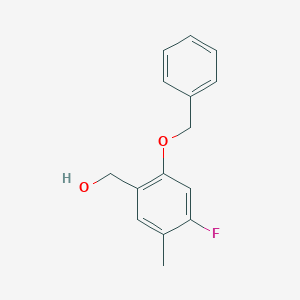
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
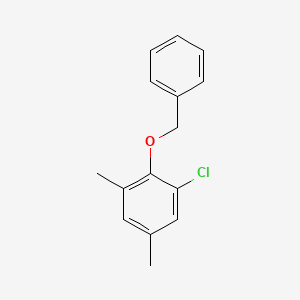
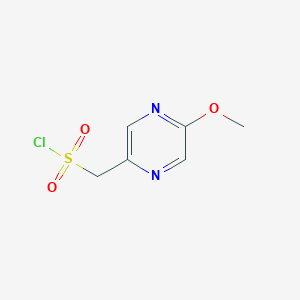

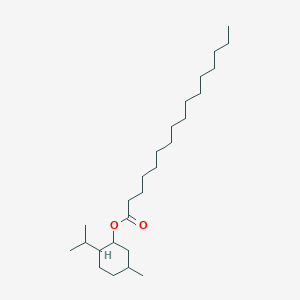
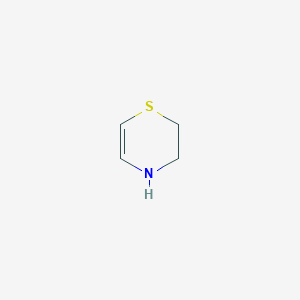
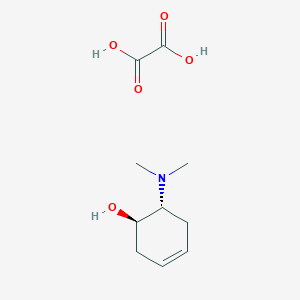
![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)
